molecular formula C22H25Cl2NO5 B12112565 N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B12112565
M. Wt: 454.3 g/mol
InChI Key: JCTZMARSFAOHKT-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichlorobenzyl, trimethoxy, and tetrahydrofuran-2-ylmethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2,4-dichlorobenzylamine to yield the benzamide intermediate.

    Introduction of the Tetrahydrofuran-2-ylmethyl Group: The benzamide intermediate is then reacted with tetrahydrofuran-2-ylmethyl chloride in the presence of a base such as potassium carbonate to introduce the tetrahydrofuran-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorobenzyl)-3,4,5-trimethoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-methylbenzamide: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

N-(2,4-dichlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which may enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H25Cl2NO5

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H25Cl2NO5/c1-27-19-9-15(10-20(28-2)21(19)29-3)22(26)25(13-17-5-4-8-30-17)12-14-6-7-16(23)11-18(14)24/h6-7,9-11,17H,4-5,8,12-13H2,1-3H3

InChI Key

JCTZMARSFAOHKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2CCCO2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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